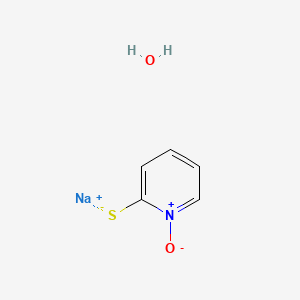
2-Mercaptopyridine N-oxide sodium salt hydrate
Übersicht
Beschreibung
2-Mercaptopyridine N-oxide sodium salt hydrate is a chemical compound with the molecular formula C5H4NNaOS . It is one of the active components in paint, sealants, shampoo, adhesive, and aerosol due to its anti-microbial activity . In biochemistry studies, it is utilized to transport zinc into cells .
Molecular Structure Analysis
The molecular weight of 2-Mercaptopyridine N-oxide sodium salt hydrate is 149.14 g/mol . The InChI Key is WNGMMIYXPIAYOB-UHFFFAOYSA-M . The SMILES string representation is [Na+].[O-][N+]1=CC=CC=C1[S-] .Chemical Reactions Analysis
2-Mercaptopyridine N-oxide sodium salt hydrate is known to form bidentate oxothiolane chelates with transition metals . More detailed information about its chemical reactions could not be found.Physical And Chemical Properties Analysis
This compound is a granular crystalline powder that is white to yellow in color . It has a solubility in water and its melting point is greater than 260°C . It is also soluble in ethanol, propylene glycol, polyethylene glycol, and dimethyl sulfoxide, but insoluble in liquid paraffin and olive oil .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
2-Mercaptopyridine N-oxide sodium salt hydrate plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2-mercaptopyridine-1-oxide zinc salt, which is characterized by melting point, NMR, and single crystal diffractometry, indicating its potential in crystallography and materials science (Zhu Hong-jun, 2007).
Catalytic Applications
In catalysis, 2-mercaptopyridine N-oxide sodium salt hydrate has been studied for its role in the preparation of crystals through catalytic oxidation, displaying its utility in advancing chemical synthesis methods (Geng Ping-lan, 2006).
Metal Complex Formation
The compound is significant in forming metal complexes. For instance, cycloplatinated(II) complexes incorporating 2-Mercaptopyridine N-oxide sodium salt as a bioactive ligand have been studied, highlighting its potential in the development of new anticancer drugs (Masood Fereidoonnezhad et al., 2018). Additionally, it serves as a selective absorptiometric reagent for the determination of palladium(II), suggesting its application in analytical chemistry (M. Edrissi, A. Massoumi, 1971).
Structural and Chemical Studies
Structural and FT-IR studies of 2-mercaptopyridine N-oxide sodium salt hydrate have been conducted, providing insights into charge-assisted hydrogen bonds and halogen interactions in ionic cocrystals (K. Wzgarda-Raj et al., 2019).
Wirkmechanismus
Safety and Hazards
2-Mercaptopyridine N-oxide sodium salt hydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
sodium;1-oxidopyridin-1-ium-2-thiolate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4,8H;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXGDXCIFMYMU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Bis(trifluoromethyl)-5-[1-(trifluoromethyl)-2,2,2-trifluoroethylidene]-2,5-dihydro-1,3,4-thiadiazole](/img/structure/B3251112.png)



![3H-Indolium, 2-[2-[3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-2-(phenylthio)-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, perchlorate (1:1)](/img/structure/B3251140.png)

![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B3251148.png)



